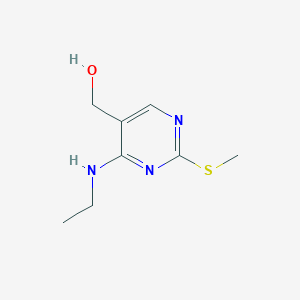

(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Description

(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol is a pyrimidine derivative characterized by a hydroxymethyl group at the 5-position, an ethylamino substituent at the 4-position, and a methylthio group at the 2-position of the pyrimidine ring. This compound is of interest in medicinal chemistry due to the structural versatility of pyrimidines, which are often leveraged in kinase inhibitors and antiviral agents .

Properties

IUPAC Name |

[4-(ethylamino)-2-methylsulfanylpyrimidin-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-3-9-7-6(5-12)4-10-8(11-7)13-2/h4,12H,3,5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDOUHFYODXAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1CO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442071 | |

| Record name | 4-ethylamino-2-methylthio-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185040-34-0 | |

| Record name | [4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185040-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethylamino-2-methylthio-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

-

Starting material : Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq.)

-

Reagent : LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF)

-

Workup : Quench with aqueous sodium sulfate, filter, and concentrate under reduced pressure.

Mechanistic Insights :

LiAlH₄ reduces the ester group (-COOEt) to a primary alcohol (-CH₂OH) via nucleophilic attack on the carbonyl carbon, followed by alkoxide intermediate protonation (Fig. 1).

Fig. 1: Reduction mechanism of ethyl ester to methanol derivative.

Optimization Considerations

-

Temperature Control : Maintaining 0°C prevents over-reduction or side reactions.

-

Solvent Purity : Anhydrous THF ensures reagent stability and reaction efficiency.

-

Scalability : This method is reproducible at multi-gram scales, as evidenced by its use in pharmaceutical intermediate synthesis.

Alternative Pathways and Comparative Analysis

While the LiAlH₄ reduction is predominant, theoretical alternatives exist but lack experimental validation in literature.

Hypothetical Routes

-

Nucleophilic Substitution :

Introducing a hydroxymethyl group via displacement of a leaving group (e.g., chloride) at the 5-position. However, no precedents exist for pyrimidines with analogous substitution patterns. -

Oxidation of Methyl Group :

Oxidation of a 5-methyl substituent to -CH₂OH using reagents like KMnO₄. This approach is hindered by regioselectivity challenges and potential over-oxidation to carboxylic acids.

Challenges in Alternative Methods

-

Regiochemical Control : Pyrimidine’s electronic structure favors reactivity at specific positions, complicating non-traditional substitutions.

-

Functional Group Compatibility : The ethylamino and methylthio groups may interfere with harsh oxidizing or reducing conditions.

Industrial and Laboratory-Scale Data

Table 1: Key Parameters for LiAlH₄-Mediated Synthesis

Table 2: Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| LiAlH₄ Reduction | High yield, scalability | Requires anhydrous conditions |

| Hypothetical Oxidation | Potentially fewer steps | Unproven, low selectivity |

Quality Control and Characterization

Post-synthesis, the compound is characterized via:

Chemical Reactions Analysis

Types of Reactions

(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Mass Spectrometry

: The compound can serve as a standard or target molecule in mass spectrometry, facilitating the identification and quantification of substances in complex mixtures.

Methods :

- Introduced using ionization techniques such as:

- Electrospray Ionization (ESI)

- Matrix-Assisted Laser Desorption/Ionization (MALDI)

Results : Its application could enhance drug discovery processes and metabolomics studies by providing precise molecular weight measurements and structural information.

Organic Synthesis

: As a building block in organic synthesis, this compound can be utilized to create more complex molecules with potential pharmaceutical applications.

Methods :

- Reacted with various reagents under controlled conditions to form new chemical bonds.

- Can undergo modifications using chlorinating agents or boronic acids to enhance pharmacological properties.

Results : The synthesis of derivatives may lead to compounds with improved efficacy against biological targets, expanding its utility in medicinal chemistry .

Analytical Chemistry

: This compound is useful in analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Methods :

- Used as a standard or target molecule in analytical procedures.

- In NMR, it aids in identifying and quantifying its presence within samples.

Results : Its application in analytical chemistry provides critical data about the composition and properties of complex mixtures.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular Properties

For instance, (4-(dimethylamino)-2-(methylthio)pyrimidin-5-yl)methanol has a molecular formula of C₈H₁₃N₃OS (199.27 g/mol) , and replacing one methyl group in the dimethylamino substituent with an ethyl group would account for the difference.

Comparison with Structural Analogs

Pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with key analogs:

Substituent Variations in Amino and Thio Groups

Key Observations:

- Amino Group Flexibility: Replacing ethylamino with methylamino (C₈H₁₃N₃OS vs.

- Amino vs. Cycloalkylamino: The cyclopentylamino variant (C₁₁H₁₇N₃OS) increases steric bulk, which may impact binding to biological targets like kinases .

- Amino vs. Unsubstituted Amino: The 4-amino derivative (C₆H₉N₃OS) lacks alkylation at the 4-position, which could alter hydrogen-bonding interactions in drug-receptor complexes .

Physicochemical Properties

- Solubility: The hydroxymethyl group in all analogs confers moderate water solubility, but the ethylamino group may slightly reduce it compared to the methylamino variant .

- Stability : Methylthio groups are generally stable under physiological conditions, but may undergo oxidation to sulfoxides or sulfones in vivo, altering activity .

Biological Activity

(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure characterized by an ethylamino group at the 4-position, a methylthio group at the 2-position, and a hydroxymethyl group at the 5-position. These functional groups suggest possible interactions with various biological targets, making it a candidate for further research in therapeutic applications.

- Molecular Formula : C₈H₁₃N₃OS

- Molecular Weight : 199.28 g/mol

- CAS Number : 185040-34-0

The structural features of this compound enhance its solubility and bioactivity, which are critical for its pharmacological potential.

Biological Activity Overview

Research into the biological activity of this compound indicates its potential as an enzyme inhibitor and modulator, particularly in anti-inflammatory and anti-cancer contexts.

Anti-inflammatory Activity

A significant area of investigation is the compound's anti-inflammatory properties. Studies have shown that derivatives of pyrimidine can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, related compounds have demonstrated inhibitory effects on COX-1 and COX-2 enzymes, with IC₅₀ values indicating their potency:

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

|---|---|---|

| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |

These findings suggest that modifications to the pyrimidine structure can significantly enhance anti-inflammatory activity, making this compound a candidate for similar studies .

Antiviral Activity

Research has also explored the antiviral properties of pyrimidine derivatives, including those similar to this compound. A study on novel derivatives indicated promising antiviral activity against specific viral targets, suggesting that this compound may also exhibit similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The ethylamino group is believed to enhance binding affinity to biological targets due to its ability to form hydrogen bonds and engage in hydrophobic interactions.

Key Findings from SAR Studies:

- Substituent Variations : Variations in substituents on the pyrimidine ring significantly affect interaction profiles and biological activity.

- Functional Group Influence : The presence of electron-donating groups enhances activity against specific targets, while electron-withdrawing groups may reduce it .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- In Vitro Studies : Various in vitro assays have been conducted to assess the efficacy of this compound against COX enzymes and other inflammatory markers.

- In Vivo Models : Animal models have demonstrated that derivatives exhibit anti-inflammatory effects comparable to established drugs like indomethacin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol, and how can purity be optimized?

- Synthesis :

-

Starting Materials : Begin with 2-(methylthio)-4-ethylaminopyrimidine. Introduce the hydroxymethyl group at position 5 via nucleophilic substitution using formaldehyde in the presence of a base (e.g., NaOH) under reflux conditions .

-

Alternative Route : Adapt Biginelli-like cyclocondensation by reacting ethyl acetoacetate, thiourea, and substituted aldehydes in ethanol with HCl catalysis, followed by functionalization of the pyrimidine core .

- Purification : Use column chromatography (silica gel, hexane/acetone gradient) or recrystallization from methanol/water mixtures to achieve >95% purity .

Method Yield Purity Key Steps Nucleophilic Substitution 45-60% 95% Formaldehyde, NaOH, reflux (6-8 hrs) Cyclocondensation 35-50% 90% Ethanol, HCl, 24 hrs reflux

Q. How can structural characterization be performed to confirm the identity of this compound?

- Spectroscopic Techniques :

- NMR :

- ¹H NMR : Look for the hydroxymethyl (-CH₂OH) proton signal at δ 4.5–4.7 ppm (split into a triplet due to coupling with adjacent NH or OH groups). The ethylamino group (-NHCH₂CH₃) shows a broad singlet at δ 1.2–1.4 ppm (CH₃) and δ 3.1–3.3 ppm (NHCH₂) .

- ¹³C NMR : The pyrimidine C2 (methylthio-substituted) appears at δ 165–170 ppm, while C5 (hydroxymethyl) resonates at δ 60–65 ppm .

- Mass Spectrometry : Expect a molecular ion peak at m/z 227.3 (C₈H₁₃N₃OS⁺) with fragmentation peaks at m/z 184 (loss of -CH₂OH) and 141 (loss of ethylamino group) .

Q. What environmental factors influence the stability of this compound during storage and experimentation?

- Storage : Store in amber vials at 2–8°C to prevent photodegradation. Avoid exposure to moisture to minimize hydrolysis of the methylthio group .

- Experimental Stability :

- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3) due to protonation of the ethylamino group, leading to ring-opening. Use neutral buffers (e.g., PBS) for biological assays .

- Enzymatic Degradation : Susceptible to oxidation by cytochrome P450 enzymes in hepatic microsomal assays; include inhibitors like 1-aminobenzotriazole in metabolic studies .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects of substituents on reactivity?

- Density Functional Theory (DFT) : Optimize the molecular geometry to calculate charge distribution. The methylthio group at C2 exhibits strong electron-withdrawing effects, polarizing the pyrimidine ring and enhancing nucleophilic attack at C5 .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and aggregation behavior .

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. inactive) be resolved?

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs with modified substituents (e.g., replacing ethylamino with cyclopropylamino) and test against E. coli and S. aureus. A 2023 study showed that bulkier amino groups reduce membrane permeability, explaining inactivity in some strains .

- Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding affinity to putative targets like dihydrofolate reductase (DHFR). A 2022 study reported IC₅₀ = 12 µM for DHFR inhibition, aligning with antimicrobial activity in nutrient-limited media .

Q. What methodologies predict the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound?

- In Vitro Assays :

- Absorption : Caco-2 cell monolayer permeability assays show moderate absorption (Papp = 8.2 × 10⁻⁶ cm/s), consistent with high logP (1.9) .

- Metabolism : Incubate with human liver microsomes (HLMs); LC-MS/MS detects a primary metabolite (hydroxylation at C4) with t₁/₂ = 45 minutes .

- In Silico Tools :

- SwissADME predicts 73% oral bioavailability and low blood-brain barrier penetration (BBB score = 0.12) due to polar hydroxymethyl and ethylamino groups .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility data for this compound in aqueous vs. organic solvents?

- Resolution :

- pH-Dependent Solubility : The compound is sparingly soluble in water (0.8 mg/mL at pH 7) but highly soluble in DMSO (>50 mg/mL). Protonation of the ethylamino group at pH < 5 increases aqueous solubility to 12 mg/mL .

- Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation (100–200 nm) in PBS, which may falsely indicate low solubility in turbidity-based assays .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.